![molecular formula C12H14BrNO B13496609 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one](/img/structure/B13496609.png)
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
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Overview
Description
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a chemical compound with a unique structure that includes a bromine atom and a benzazepine core
Preparation Methods
The synthesis of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of polyphosphoric acid as a catalyst, heating the reaction mixture to 100°C under nitrogen atmosphere . The reaction conditions are carefully monitored to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one can be compared with other similar compounds, such as:
- 7,9-dimethyl-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
- 2,3,4,5-tetrahydro-benzo[c]azepin-1-one
- 7-amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one
- 7-bromo-1,3,4,5-tetrahydro-benzo[b]azepin-2-one
- 8-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of the bromine atom in this compound makes it unique and potentially more reactive in certain chemical reactions.
Biological Activity
7-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This compound belongs to the class of benzazepines, which are known for their interactions with various biological targets, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H14BrN with a molecular weight of approximately 252.15 g/mol. The presence of a bromine atom at the 7th position and dimethyl groups at the 5th position contributes to its unique chemical properties and biological activities.
Neuropharmacological Effects
Benzazepines have been extensively studied for their effects on neurotransmitter systems. The specific compound under discussion has shown promising results in several areas:
- GABA Receptor Modulation : Preliminary studies indicate that this compound may interact with GABA_A receptors. These receptors are crucial for inhibitory neurotransmission in the CNS. Compounds that enhance GABAergic activity can have anxiolytic and sedative effects.
- Dopaminergic Activity : Some benzazepines exhibit dopaminergic properties that could be beneficial in treating disorders such as Parkinson's disease or schizophrenia. Research into the specific binding affinities and activity at dopamine receptors is ongoing.
Antimicrobial Properties
Recent investigations have suggested that brominated compounds can possess antimicrobial activity. Studies have shown that various brominated benzazepines exhibit:
Activity | Pathogen Type | Effectiveness |
---|---|---|
Antibacterial | Gram-positive | Moderate |
Antifungal | Candida spp. | High |
Antiviral | HSV | Low |
These properties highlight the potential for developing new antimicrobial agents from this class of compounds.
The biological effects of this compound are primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors in the CNS. The following mechanisms have been proposed:
- Receptor Binding : The compound likely binds to GABA_A and dopamine receptors, influencing their activity and leading to altered neurotransmission.
- Enzyme Inhibition : Some studies suggest that it may inhibit enzymes involved in neurotransmitter metabolism or signaling pathways.
- Oxidative Stress Modulation : There is evidence that certain benzazepines can reduce oxidative stress in neuronal cells, contributing to neuroprotective effects.
Case Studies
Several case studies have documented the effects of similar compounds on various biological systems:
- Anxiolytic Effects : A study involving a related benzodiazepine demonstrated significant anxiolytic effects in animal models when administered at specific dosages.
- Neuroprotective Properties : Research has indicated that compounds similar to this compound can protect neurons from apoptosis induced by oxidative stress.
Properties
Molecular Formula |
C12H14BrNO |
---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
7-bromo-5,5-dimethyl-3,4-dihydro-2H-2-benzazepin-1-one |
InChI |
InChI=1S/C12H14BrNO/c1-12(2)5-6-14-11(15)9-4-3-8(13)7-10(9)12/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
InChI Key |
AYVFRMKYRXPHOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC(=O)C2=C1C=C(C=C2)Br)C |
Origin of Product |
United States |
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